3-(2-cyclopentylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2-cyclopentylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzofuran core, a cyclopentylacetamido group, and a methoxyphenyl group, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyclopentylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.
Introduction of the Cyclopentylacetamido Group: This step may involve acylation reactions using cyclopentylacetic acid or its derivatives.
Attachment of the Methoxyphenyl Group: This can be done through substitution reactions, often using methoxyphenyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-cyclopentylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of functional groups to more oxidized states.
Reduction: Reduction reactions could be used to modify the compound’s functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran core and the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic uses, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Use in the synthesis of pharmaceuticals or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 3-(2-cyclopentylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The benzofuran core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores, such as 2-arylbenzofurans.
Cyclopentylacetamido Compounds: Molecules with cyclopentylacetamido groups, which may have similar pharmacological properties.
Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups, known for their biological activity.
Uniqueness
The uniqueness of 3-(2-cyclopentylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
3-[(2-cyclopentylacetyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-28-17-10-6-9-16(14-17)24-23(27)22-21(18-11-4-5-12-19(18)29-22)25-20(26)13-15-7-2-3-8-15/h4-6,9-12,14-15H,2-3,7-8,13H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXPSCAEMUXGNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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